![molecular formula C10H19Cl2N3 B3095983 (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride CAS No. 1269378-64-4](/img/structure/B3095983.png)
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride
Overview
Description
“(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride” is a chemical compound with the empirical formula C9H17Cl2N3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCC1=NNC2=C1CCCCC2.[H]Cl.[H]Cl
. This indicates that the molecule contains a pyrazole ring fused with a cycloheptane ring, with a methylamine group attached . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 238.16 . The InChI code for this compound is1S/C9H15N3.2ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;;/h1-6,10H2,(H,11,12);2*1H
.
Scientific Research Applications
Anti-Inflammatory Applications
- Pyrazolopyranopyrimidines, structurally related to the given compound, have shown moderate to potent anti-inflammatory activity (Zaki, Soliman, Hiekal, & Rashad, 2006).
Anticancer and Antimicrobial Agents
- Novel biologically potent heterocyclic compounds, including derivatives of pyrazoline, oxazole, and pyridine, have been studied for their anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
- Various pyrazole derivatives have been synthesized and evaluated for their antibacterial and antitumor agents (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Synthesis and Molecular Docking Studies
- Synthesis of 3-phenyl-1H-pyrazole derivatives and their potential in the synthesis of biologically active compounds for cancer treatment has been explored (Liu, Xu, & Xiong, 2017).
Enzyme Inhibition for Diabetes Treatment
- Pyrazole compounds have been found to have anti-hyperglycemic effects and have been modified to create inhibitors for diabetes treatment (Hsu et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10;;/h11H,2-7H2,1H3,(H,12,13);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCMQIRCHPRPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC2=C1CCCCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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